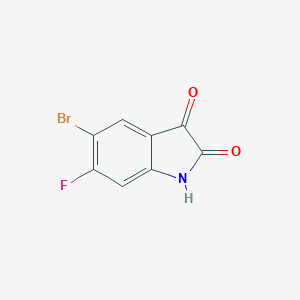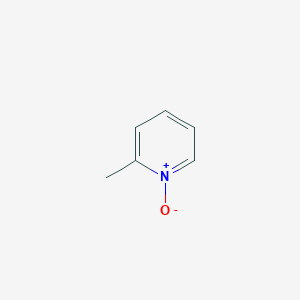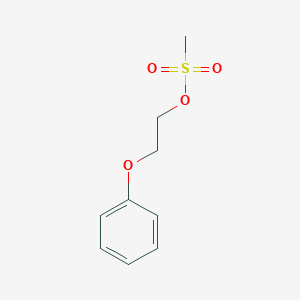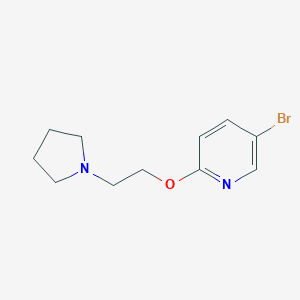
5-溴-2-(2-(吡咯烷-1-基)乙氧基)吡啶
描述
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a chemical compound with the CAS Number: 180916-06-7. It has a molecular weight of 271.16 and its IUPAC name is 5-bromo-2-pyridinyl 2-(1-pyrrolidinyl)ethyl ether .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is 1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a white solid . It has a molecular weight of 271.16 . The compound’s InChI code is 1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 .科学研究应用
Bioconjugation and Chemical Biology
Overview: Bioconjugation involves linking molecules for biological applications.
Applications:These applications highlight the versatility of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and its derivatives across diverse scientific fields. Keep in mind that ongoing research may uncover additional applications, making this compound an exciting area of study! 🌟
作用机制
Target of Action
This compound belongs to the class of pyrrolidines, which are known to interact with a wide range of biological targets .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
属性
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSQBAZKDMOPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442196 | |
| Record name | 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine | |
CAS RN |
180916-06-7 | |
| Record name | 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)
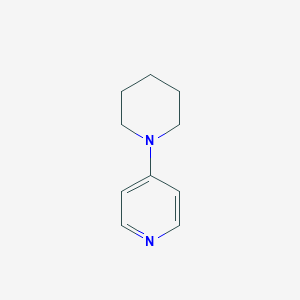
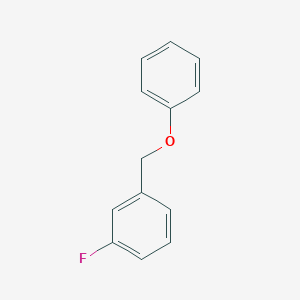

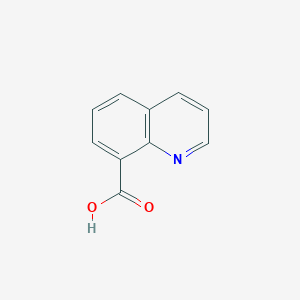

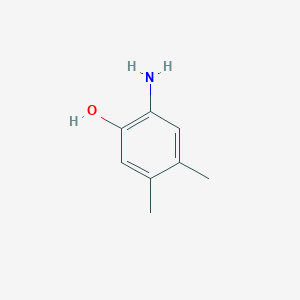
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
